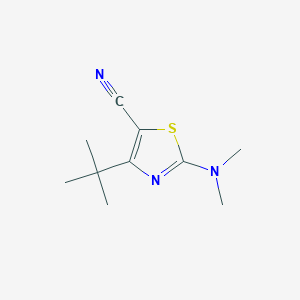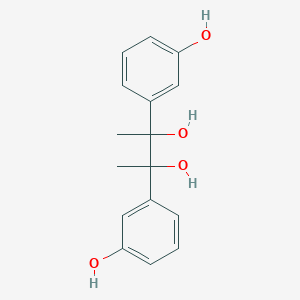
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol typically involves the reaction of appropriate phenolic compounds with butane-2,3-diol under controlled conditions. One common method is the condensation reaction between 3-hydroxybenzaldehyde and butane-2,3-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to alkoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkoxy-substituted butane-2,3-diols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: A simpler diol with similar backbone structure but lacking the hydroxyphenyl groups.
Bisphenol A: Contains two phenolic groups but with a different central structure.
Resorcinol: A dihydroxybenzene derivative with similar phenolic properties.
Uniqueness
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is unique due to its specific combination of hydroxyphenyl groups and butane-2,3-diol backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
CAS No. |
89613-90-1 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,3-bis(3-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10,17-20H,1-2H3 |
InChI Key |
DBCMPCFTJQCPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)(C(C)(C2=CC(=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



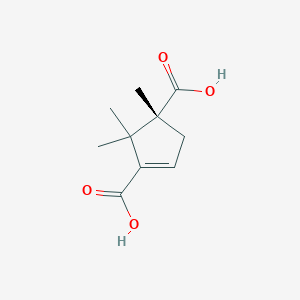
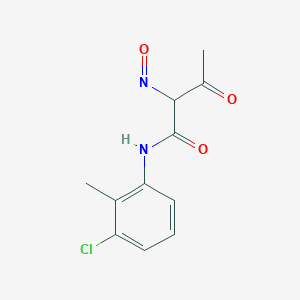
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
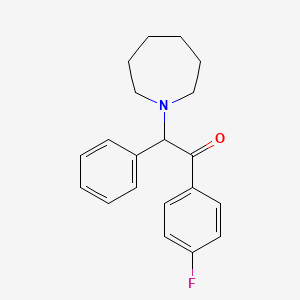
![({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene](/img/structure/B14401506.png)
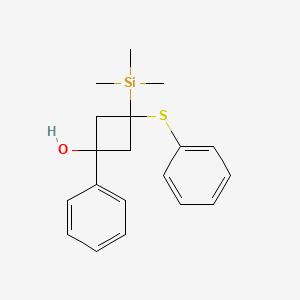
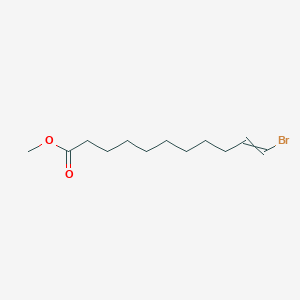
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
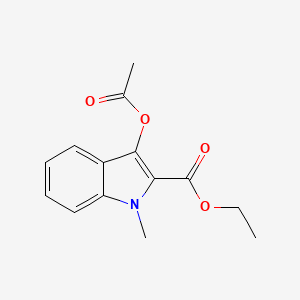
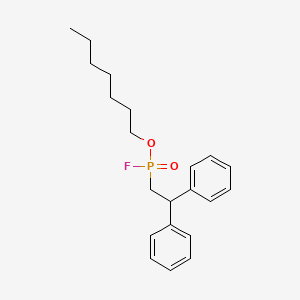
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

